molecular formula C12H16N2O3 B5537925 2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL

2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL

Cat. No.: B5537925
M. Wt: 236.27 g/mol
InChI Key: XXNWAVPVIKEUHJ-UKTHLTGXSA-N
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Description

It is characterized by the presence of a methoxy group, a morpholine ring, and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux for about an hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: A wide range of substituted phenols, depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-[(E)-morpholin-4-yliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12-3-2-10(8-11(12)15)9-13-14-4-6-17-7-5-14/h2-3,8-9,15H,4-7H2,1H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWAVPVIKEUHJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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